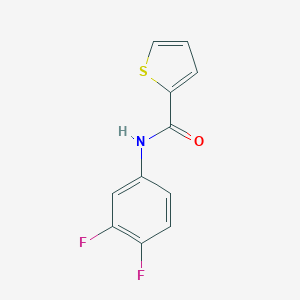![molecular formula C17H18N2O3S B259071 4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in reducing inflammation and oxidative stress in the body. Additionally, this compound has been found to have anti-cancer properties, which may be useful in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its potential to be used as a tool for studying inflammation and cancer development. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. Some of these directions include further investigation into its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its potential use in the development of new drugs for these conditions. Additionally, future research could focus on the potential toxicity of this compound and ways to mitigate any adverse effects.
Méthodes De Synthèse
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-methyl-2-propenylthiol in the presence of a base, followed by the condensation of the resulting product with ethyl cyanoacetate. The final product is obtained by cyclization and subsequent hydrolysis of the intermediate compound.
Applications De Recherche Scientifique
The potential applications of 4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in scientific research are vast. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for further research in these areas.
Propriétés
Nom du produit |
4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile |
|---|---|
Formule moléculaire |
C17H18N2O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-(4-hydroxy-3-methoxyphenyl)-6-(2-methylprop-2-enylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H18N2O3S/c1-10(2)9-23-17-13(8-18)12(7-16(21)19-17)11-4-5-14(20)15(6-11)22-3/h4-6,12,20H,1,7,9H2,2-3H3,(H,19,21) |
Clé InChI |
MPSUUKLRZQZSKB-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)O)OC)C#N |
SMILES canonique |
CC(=C)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)

![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
